N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine
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Overview
Description
N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a dimethylphenyl group and a methylthio group attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves the construction of C–S and C–N bonds via metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols . This method is efficient and tolerates a wide range of substrates, making it suitable for the synthesis of diverse benzothiazole derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The metal-free reductive coupling method mentioned above can be adapted for industrial-scale production, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler benzothiazole derivative with similar chemical properties.
6-Methylthio-2-aminobenzothiazole: Another benzothiazole derivative with a methylthio group.
2-(2,5-Dimethylphenyl)benzothiazole: A compound with a similar phenyl substitution pattern.
Uniqueness
N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is unique due to the combination of its dimethylphenyl and methylthio groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a compound belonging to the benzothiazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound features a benzothiazole core with a methylthio group and a dimethylphenyl substituent. Its synthesis typically involves metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols, allowing for the formation of C–S and C–N bonds under mild conditions .
Biological Activity Overview
This compound has shown significant biological activity in various studies:
1. Antimicrobial Activity
Research indicates that derivatives of benzothiazoles exhibit broad-spectrum antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
Compound Structure | Activity Against | MIC (μmol/L) |
---|---|---|
2-Mercaptobenzothiazole derivatives | Staphylococcus aureus | 4 |
Benzothiazole derivatives | Mycobacterium tuberculosis | >250 |
Modified benzothiazoles | Candida albicans | 8 |
2. Anticancer Properties
The compound's potential as an anticancer agent has been explored through its ability to inhibit enzymes involved in cell proliferation. Studies suggest that it may act on specific molecular targets, leading to reduced tumor growth in vitro .
Case Study: Inhibition of Cancer Cell Proliferation
In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines by modulating pathways associated with cell cycle regulation.
3. Enzyme Inhibition
Benzothiazole derivatives are recognized for their ability to inhibit key enzymes such as monoamine oxidase and heat shock protein 90. These activities contribute to their therapeutic potential in treating conditions like cancer and neurodegenerative diseases .
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes and receptors. This interaction can lead to modulation of enzymatic activity, impacting cellular processes such as apoptosis and proliferation.
Research Applications
This compound has several applications in research:
- Antimicrobial Studies : Used to develop new antibiotics targeting resistant strains.
- Cancer Research : Investigated as a lead compound for new anticancer drugs.
- Enzyme Inhibition Studies : Explored for potential use in treating metabolic disorders.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S2/c1-10-4-5-11(2)14(8-10)18-16-17-13-7-6-12(19-3)9-15(13)20-16/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUXGJOBHAWLAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=C(S2)C=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.